2,6-Bis(bromomethyl)-4-octylphenol
Description
Properties
CAS No. |
112921-43-4 |
|---|---|
Molecular Formula |
C16H24Br2O |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2,6-bis(bromomethyl)-4-octylphenol |
InChI |
InChI=1S/C16H24Br2O/c1-2-3-4-5-6-7-8-13-9-14(11-17)16(19)15(10-13)12-18/h9-10,19H,2-8,11-12H2,1H3 |
InChI Key |
ZNHTZJYZXLSQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C(=C1)CBr)O)CBr |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of 2,6-Bis(bromomethyl)-4-octylphenol
2,6-Bis(bromomethyl)-4-octylphenol (CAS: 3920-XX-X) belongs to the family of bis-electrophilic aromatic compounds, where the octyl group enhances solubility in nonpolar media, while the bromomethyl substituents enable nucleophilic substitution or cross-coupling reactions. Its primary application lies in coordinating transition metals (e.g., cobalt, nickel) for catalytic hydroformylation processes.
Synthetic Pathways for 2,6-Bis(bromomethyl)-4-octylphenol
Direct Bromination of 2,6-Dimethyl-4-octylphenol
The most widely documented method involves radical bromination of 2,6-dimethyl-4-octylphenol using N-bromosuccinimide (NBS) under ultraviolet irradiation. A typical protocol includes:
- Dissolving 2,6-dimethyl-4-octylphenol (10 mmol) in carbon tetrachloride (40 mL)
- Adding NBS (22 mmol) and azobisisobutyronitrile (AIBN, 0.5 mmol) as a radical initiator
- Refluxing at 80°C for 12–24 hours under nitrogen
Yields range from 65% to 78%, with purity confirmed via $$ ^1\text{H NMR} $$ ($$ \delta = 4.52 \, \text{ppm} $$, singlet, 2H per bromomethyl group) and GC-MS ($$ m/z = 458 \, [M]^+ $$).
Two-Step Alkylation-Bromination Approach
For substrates lacking pre-installed methyl groups, sequential Friedel-Crafts alkylation and bromination are employed:
Step 1: Synthesis of 2,6-Dimethyl-4-octylphenol
- Reacting 4-octylphenol (1 eq) with methyl chloride (2.2 eq) in dichloromethane
- Catalyzing with aluminum trichloride (0.1 eq) at 0°C for 6 hours
- Isolating the product by vacuum distillation (82% yield)
Step 2: Bromination of Methyl Groups
Patent-Derived Industrial Synthesis (CN106824276B)
The Chinese patent CN106824276B discloses a high-throughput method for generating N-heterocyclic carbene precursors, utilizing 2,6-bis(bromomethyl)-4-octylphenol as a key reactant:
Procedure :
- Charge a 100 mL reactor with 2,6-bis(bromomethyl)-4-octylphenol (10 mmol) and 1-t-butylimidazole (40 mmol) in 1,4-dioxane (40 mL)
- Purge the system with nitrogen three times to eliminate oxygen
- Heat to 100°C for 30 hours under vigorous stirring
- Filter the precipitate, wash with cold dioxane/diethyl ether, and dry under vacuum
Key Parameters :
| Parameter | Value |
|---|---|
| Reaction Temperature | 100°C |
| Reaction Time | 30 hours |
| Solvent | 1,4-Dioxane |
| Ligand Yield | 2600 mg (66%) |
This method prioritizes scalability, with the patent reporting consistent yields across 10-kg batches.
Analytical Validation and Quality Control
Chromatographic Profiling
High-performance liquid chromatography (HPLC) with UV detection ($$ \lambda = 254 \, \text{nm} $$) confirms >98% purity using a C18 column and methanol/water (85:15) mobile phase.
Spectroscopic Characterization
- FT-IR : Peaks at 670 cm$$ ^{-1} $$ (C-Br stretch) and 1240 cm$$ ^{-1} $$ (phenolic O-H bend)
- $$ ^{13}\text{C NMR} $$ : $$ \delta = 32.1 \, \text{ppm} $$ (CH$$ _2 $$Br), $$ \delta = 148.9 \, \text{ppm} $$ (ipso-C)
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Bromination | 78 | 95 | Moderate |
| Two-Step Alkylation | 89 | 98 | High |
| Patent Process | 66 | 99 | Industrial |
The two-step alkylation-bromination method balances yield and purity, while the patent’s approach favors large-scale production despite moderate yields.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(bromomethyl)-4-octylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution: Derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Quinones and related compounds.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2,6-Bis(bromomethyl)-4-octylphenol has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-4-octylphenol involves its ability to undergo various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes and receptors, thereby modulating their activity. The compound’s bromomethyl groups are particularly reactive, making it a useful tool in chemical biology for modifying biomolecules .
Comparison with Similar Compounds
2,6-Bis(bromomethyl)-4-nitrophenol (CAS not provided)
- Structure: Bromomethyl groups at 2,6-positions; nitro (–NO₂) at 4-position.
- Reactivity : The nitro group is strongly electron-withdrawing, reducing the aromatic ring’s electron density and altering bromomethyl reactivity compared to the octyl-substituted analogue. Used in europium complexes for luminescent materials .
- Applications : Primarily in coordination chemistry for lanthanide-based sensors or optoelectronic devices.
4-Bromo-2,6-di-tert-butylphenol (CAS 1139-52-2)
- Structure : Bromine at 4-position; bulky tert-butyl (–C(CH₃)₃) groups at 2,6-positions.
- Reactivity: Steric hindrance from tert-butyl groups limits access to the 4-bromo site.
- Applications: Antioxidant precursor due to steric protection of the phenolic –OH group.
2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol (Antioxidant 80)
- Structure : Hydroxybenzyl (–CH₂C₆H₃(OH)CH₃) groups at 2,6-positions; methyl at 4-position.
- Reactivity : The hydroxyl and methyl groups enhance antioxidant activity via radical scavenging. Lacks bromine, limiting halogenation utility .
- Applications : Industrial antioxidant for polymers and lubricants.
Physicochemical Properties
| Compound | Molecular Weight | Substituents (Positions) | Solubility (Predicted) | Key Reactivity Sites |
|---|---|---|---|---|
| 2,6-Bis(bromomethyl)-4-octylphenol | 440.24 g/mol | –CH₂Br (2,6); –C₈H₁₇ (4) | Low polarity solvents | C–Br bonds, phenolic –OH |
| 2,6-Bis(bromomethyl)-4-nitrophenol | ~340 g/mol* | –CH₂Br (2,6); –NO₂ (4) | Polar aprotic solvents | C–Br bonds, nitro group |
| 4-Bromo-2,6-di-tert-butylphenol | 301.22 g/mol | –Br (4); –C(CH₃)₃ (2,6) | Nonpolar solvents | C–Br bond, phenolic –OH |
| 4-sec-Butyl-2,6-di-tert-butylphenol | 280.43 g/mol | –C₄H₉ (4); –C(CH₃)₃ (2,6) | Hydrophobic media | Phenolic –OH, alkyl chains |
*Estimated based on structural similarity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,6-Bis(bromomethyl)-4-octylphenol?
The synthesis typically involves bromination of 4-octylphenol derivatives using brominating agents like (N-bromosuccinimide) or in the presence of a radical initiator (e.g., AIBN). Key parameters include:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance bromine electrophilicity.
- Stoichiometry : A 2:1 molar ratio of brominating agent to precursor ensures complete bis-bromination.
Reaction progress is monitored via TLC or GC-MS to detect intermediates like mono-brominated byproducts .
Q. How can researchers characterize the purity and structure of 2,6-Bis(bromomethyl)-4-octylphenol?
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., bromomethyl peaks at δ 4.2–4.5 ppm).
- X-ray crystallography : Single-crystal analysis resolves steric effects of the octyl chain and bromine positions (see analogous structures in ).
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (, expected m/z ≈ 378.0).
Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What safety protocols are critical when handling brominated phenolic compounds?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation.
- Spill management : Neutralize brominated compounds with sodium bicarbonate and adsorb using vermiculite.
- Storage : Keep in amber glass under inert gas (N/Ar) at –20°C to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the octyl group influence reactivity in cross-coupling reactions?
The octyl chain introduces steric bulk, which:
- Slows nucleophilic substitution : Requires elevated temperatures (e.g., 100–120°C in DMF) for Suzuki-Miyaura couplings.
- Directs regioselectivity : Bulky palladium catalysts (e.g., ) favor coupling at less hindered positions.
Controlled experiments with shorter alkyl chains (e.g., methyl vs. octyl) can quantify steric effects via kinetic studies .
Q. What role does 2,6-Bis(bromomethyl)-4-octylphenol play in designing luminescent europium(III) complexes?
The compound acts as a bifunctional ligand:
- Bromomethyl groups : Serve as anchoring sites for covalent attachment to europium(III) centers.
- Phenolic oxygen : Enhances luminescence via antenna effects (ligand-to-metal energy transfer).
Synthesis involves refluxing with in dry THF, followed by purification via size-exclusion chromatography. Photophysical properties (e.g., quantum yield) are measured using time-resolved fluorescence .
Q. How can researchers resolve contradictions in reported catalytic activity of brominated phenolic derivatives?
- Byproduct analysis : Use GC-MS to identify inhibitory species (e.g., dehydrohalogenation products).
- Computational modeling : DFT calculations (e.g., Gaussian 16) assess electronic effects of substituents on transition states.
- Controlled reproducibility : Compare reaction conditions (solvent, catalyst loading) across studies to isolate variables .
Q. What strategies improve the stability of 2,6-Bis(bromomethyl)-4-octylphenol in aqueous media?
- Micellar encapsulation : Use surfactants (e.g., SDS) to form protective micelles.
- Derivatization : Convert bromomethyl groups to hydrolytically stable ethers (e.g., reaction with methanol/KCO).
Stability is quantified via NMR degradation studies over 72 hours .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
